2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid
CAS No.:
Cat. No.: VC15855134
Molecular Formula: C11H8BrFO3
Molecular Weight: 287.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrFO3 |
|---|---|
| Molecular Weight | 287.08 g/mol |
| IUPAC Name | 2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15) |
| Standard InChI Key | QLQCWLNSKUCDKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid, reflects its intricate substitution pattern. The benzofuran scaffold consists of a fused benzene and furan ring, with functional groups positioned at specific sites:
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Bromine at the 2-position of the benzofuran ring
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Fluorine at the 7-position
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Methyl group at the 6-position
The canonical SMILES notation (CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F) and InChIKey (QLQCWLNSKUCDKJ-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Identifiers of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrFO₃ |
| Molecular Weight | 287.08 g/mol |
| CAS Number | 1420793-09-4 |
| PubChem CID | 97036711 |
| IUPAC Name | 2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
| SMILES | CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F |
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound’s synthesis involves constructing the benzofuran core followed by sequential functionalization. A representative pathway includes:
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Benzofuran Ring Formation:
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Halogenation and Alkylation:
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Acetic Acid Moiety Attachment:
Table 2: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formation | AlCl₃, CH₂Cl₂, −20°C to RT | 65–75 |
| Bromination | NBS, CH₂Cl₂, 0°C to RT | 80–85 |
| Acetic acid addition | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 70–78 |
Challenges in Purification
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The bromine and fluorine substituents increase molecular polarity, necessitating chromatographic separation using hexane/ethyl acetate gradients .
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Recrystallization from ethanol/water mixtures improves purity to >95% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Decomposes above 200°C; susceptible to photodegradation under UV light due to the bromine atom .
Acid-Base Behavior
The acetic acid group confers a pKa ≈ 3.5–4.0, enabling salt formation with bases like sodium hydroxide. Protonation states influence solubility and biological membrane permeability.
Biological Activities and Mechanisms
Table 3: Comparative Bioactivity of Benzofuran Analogs
| Compound | IC₅₀ (Cancer Cells) | COX-2 Inhibition (%) |
|---|---|---|
| 2-Bromo-6-methylbenzofuran | 12.5 μM | 78 |
| 7-Fluorobenzofuran-3-acetic acid | 8.2 μM | 85 |
Structure-Activity Relationships (SAR)
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Bromine: Enhances electrophilic reactivity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues).
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Fluorine: Improves metabolic stability by resisting cytochrome P450-mediated oxidation.
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Methyl Group: Increases lipophilicity, enhancing blood-brain barrier penetration.
Applications in Drug Discovery
Lead Compound Optimization
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Analog Synthesis: Replacing bromine with chlorine or iodine to modulate reactivity.
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Prodrug Development: Esterification of the acetic acid group to improve oral bioavailability.
Target Identification Studies
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Molecular Docking: Preliminary simulations suggest affinity for the NLRP3 inflammasome (ΔG = −9.2 kcal/mol).
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Enzyme Assays: Ongoing investigations into kinase inhibition profiles (e.g., EGFR, VEGFR2).
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